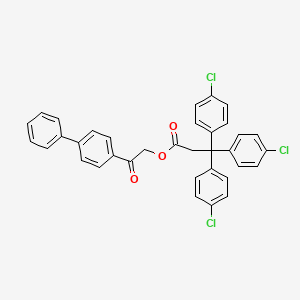![molecular formula C17H16Cl2N2O3 B11696046 N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide](/img/structure/B11696046.png)
N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide is a chemical compound with the molecular formula C17H16Cl2N2O3 and a molecular weight of 367.235 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group and a methylbenzohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide typically involves the reaction of 2,4-dichlorophenoxypropanoic acid with 2-methylbenzohydrazide under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions where its unique chemical properties may offer therapeutic benefits.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide can be compared with other similar compounds, such as:
- N’-[2-(2,4-dichlorophenoxy)propanoyl]benzohydrazide
- N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-fluorobenzohydrazide
- N’-[2-(2,4-dichlorophenoxy)propanoyl]-2-nitrobenzohydrazide
These compounds share similar structural features but differ in specific substituents, leading to variations in their chemical properties and potential applications
Properties
Molecular Formula |
C17H16Cl2N2O3 |
|---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-10-5-3-4-6-13(10)17(23)21-20-16(22)11(2)24-15-8-7-12(18)9-14(15)19/h3-9,11H,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
MXGBIANZAWICKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-iodo-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11695965.png)



![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695977.png)
![N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide](/img/structure/B11695979.png)
![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11695987.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11695999.png)

![2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11696018.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dinitrobenzamide](/img/structure/B11696026.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696042.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11696057.png)
